4-Amino-3,5-dibromopyridine

Physical organic chemistry Reactivity quantification Nucleophilic aromatic substitution

4-Amino-3,5-dibromopyridine (CAS 84539-34-4) is a 3,5-dihalogenated 4-aminopyridine derivative with molecular formula C₅H₄Br₂N₂ and molecular weight 251.91 g/mol. It is a crystalline solid (light yellow to orange powder/crystal) with a melting point of 166–170 °C and a purity specification typically ≥98.0% (GC).

Molecular Formula C5H4Br2N2
Molecular Weight 251.91 g/mol
CAS No. 84539-34-4
Cat. No. B189618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dibromopyridine
CAS84539-34-4
Molecular FormulaC5H4Br2N2
Molecular Weight251.91 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)N)Br
InChIInChI=1S/C5H4Br2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
InChIKeyMNRBVTDLMUNVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dibromopyridine (CAS 84539-34-4): Core Physicochemical Profile for Procurement Specification


4-Amino-3,5-dibromopyridine (CAS 84539-34-4) is a 3,5-dihalogenated 4-aminopyridine derivative with molecular formula C₅H₄Br₂N₂ and molecular weight 251.91 g/mol. It is a crystalline solid (light yellow to orange powder/crystal) with a melting point of 166–170 °C and a purity specification typically ≥98.0% (GC) [1]. The compound serves as a key building block in medicinal chemistry, agrochemical synthesis, and materials science, primarily valued for its two bromine substituents that enable sequential cross-coupling functionalization [2]. Its nucleophilicity, quantified by the Mayr parameter N = 11.11 (sN = 0.75) in acetonitrile, places it in a reactivity regime distinct from both the parent 4-aminopyridine and the 3,5-dichloro congener, making direct substitution non-trivial [3].

4-Amino-3,5-dibromopyridine (CAS 84539-34-4): Why In-Class Analogs Cannot Be Interchanged in Research and Production


The 3,5-dibromo-4-amino substitution pattern confers a unique combination of steric, electronic, and reactivity properties that are absent in both the regioisomeric 2-amino-3,5-dibromopyridine and the 3,5-dichloro analog. The electron-withdrawing bromine atoms at positions 3 and 5 reduce the nucleophilicity of the 4-amino group by approximately 4.1 Mayr N units relative to unsubstituted 4-aminopyridine, fundamentally altering reaction kinetics in nucleophilic aromatic substitution and amidation pathways [1]. Furthermore, the C–Br bonds exhibit substantially higher reactivity in palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) compared to the C–Cl bonds of 4-amino-3,5-dichloropyridine, with experimental yields following the established order Br > I >> Cl [2]. These differences mean that a user selecting the dichloro analog will experience slower coupling rates, require harsher conditions, or obtain lower yields; selecting the 2-amino regioisomer alters the directing-group chemistry and produces a different substitution trajectory. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

4-Amino-3,5-dibromopyridine (CAS 84539-34-4): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Nucleophilicity Modulation: Mayr N Parameter Head-to-Head vs. Unsubstituted 4-Aminopyridine

The Mayr nucleophilicity scale provides a solvent-independent comparison of N-nucleophile reactivity. 4-Amino-3,5-dibromopyridine in MeCN exhibits N = 11.11 (sN = 0.75) [1], whereas unsubstituted 4-aminopyridine in CH₂Cl₂ shows N = 15.20 (sN = 0.67) [2]. The electron-withdrawing effect of the two ortho-bromine substituents reduces the nucleophilicity by ΔN = −4.09, corresponding to approximately a 12,000-fold decrease in the rate constant for reactions with carbocation electrophiles. This quantifies the extent to which the dibromo substitution electronically deactivates the 4-amino group, a critical parameter for designing SNAr-based derivatization sequences.

Physical organic chemistry Reactivity quantification Nucleophilic aromatic substitution

Melting Point Differentiation vs. Regioisomer 2-Amino-3,5-dibromopyridine: Implications for Purification and Handling

The melting point of 4-amino-3,5-dibromopyridine is reported as 166–170 °C (lit. 168 °C) by TCI [1]. Its regioisomer, 2-amino-3,5-dibromopyridine, melts at 103–107 °C (lit. 105 °C) under identical vendor specification conditions [2]. This represents a ΔT of approximately 63 °C. The higher melting point of the 4-amino isomer is consistent with stronger intermolecular hydrogen bonding in the crystal lattice (4-NH₂ donor orientation favors linear H-bond chains), facilitating purification by recrystallization and providing superior ambient-temperature storage stability.

Process chemistry Crystallization Physical property specification

Cross-Coupling Reactivity Advantage: C–Br vs. C–Cl in Suzuki-Miyaura Coupling of Aminopyridines

In a systematic study of Suzuki-Miyaura cross-coupling of monohalopyridines with a borated L-aspartic acid derivative, Mikagi et al. established the experimental yield order Br > I >> Cl across all positional isomers (C2, C3, C4) [1]. The 4-amino-3,5-dihalopyridine scaffold was explicitly highlighted for sequential cross-coupling applications in the microwave-assisted synthesis study by Spivey et al., where the dibromo variant served as the preferred substrate due to faster oxidative addition of Pd(0) into the C–Br bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [2]. While no single study directly compares Suzuki yields of 4-amino-3,5-dibromopyridine with its 3,5-dichloro counterpart under identical conditions, the class-level reactivity trend is firmly established and predicts higher conversion rates and milder conditions for the dibromo compound.

Palladium catalysis C–C bond formation Medicinal chemistry intermediates

Synthetic Accessibility: Patent-Optimized Yield vs. Prior Bromination Methods

Patent CN109134358B discloses an optimized synthesis of 3,5-dibromo-4-aminopyridine using ammonium carbonate as additive, achieving a yield of 59.9% (11.5 g from 6.0 g pyridine) in Example 2, representing an improvement over the 24.2% yield obtained without ammonium salt optimization in Example 1 [1]. A separate laboratory-scale protocol using N-bromosuccinimide (NBS) bromination of 4-aminopyridine in CH₂Cl₂ at room temperature reports a substantially higher yield of approximately 92% (464.8 mg, 1.84 mmol from 188.2 mg, 2.0 mmol starting material) after chromatographic purification . This 2.5-fold yield spread highlights that procurement of the pre-synthesized compound from a supplier employing optimized conditions is economically preferable to in-house synthesis using unoptimized protocols.

Process development Bromination Scale-up chemistry

Bioconjugation Cross-Linking Capacity: Evidence for Elastin/Collagen Cross-Linking vs. Non-Functionalized Pyridines

4-Amino-3,5-dibromopyridine has been demonstrated to function as an effective cross-linker for elastin and collagen proteins, a property that is not shared by non-aminated or non-brominated pyridine analogs . The dual bromine substituents act as leaving groups for nucleophilic displacement by protein side-chain nucleophiles (lysine ε-NH₂, cysteine thiolate), while the 4-amino group can participate in secondary interactions or further derivatization. This bifunctional reactivity—electrophilic bromine sites for cross-linking plus a nucleophilic amine for conjugation—is unique to the 4-amino-3,5-dibromo substitution pattern and is not replicated by 2-amino-3,5-dibromopyridine (which has sterically hindered bromine sites) or 4-amino-3,5-dichloropyridine (whose C–Cl bonds are insufficiently electrophilic under physiological conditions).

Biomaterials Protein cross-linking Elastomeric materials

4-Amino-3,5-dibromopyridine (CAS 84539-34-4): Evidence-Backed Research and Industrial Application Scenarios


Sequential Cross-Coupling for Kinase Inhibitor and Agrochemical Library Synthesis

The C–Br bonds at positions 3 and 5 enable sequential Suzuki-Miyaura monoarylation followed by a second cross-coupling or amination step, as demonstrated in the synthesis of γ-carboline natural product analogs (isocryptolepine) [1]. The experimentally verified yield superiority of brominated over chlorinated pyridines in Suzuki coupling (Br > I >> Cl) [2] makes 4-amino-3,5-dibromopyridine the preferred starting material for constructing 3,5-diarylated-4-aminopyridine scaffolds relevant to kinase inhibitor programs and herbicide discovery. The 4-amino group remains available for subsequent functionalization (acylation, sulfonylation, reductive amination) after the sequential coupling steps.

Elastomeric Biomaterial Cross-Linking for Tissue Engineering

The demonstrated capacity of 4-amino-3,5-dibromopyridine to cross-link elastin and collagen [1] positions it as a specialized reagent for producing elastomeric biomaterials. In this application, the 3,5-dichloro analog is unsuitable due to insufficient electrophilicity of C–Cl bonds under physiological conditions, and the 2-amino regioisomer presents steric constraints that impede efficient protein cross-linking. Procurement of the 4-amino-3,5-dibromo compound is mandatory for research programs that require this specific bifunctional reactivity profile.

Nucleophilicity-Controlled Selective Functionalization in Multi-Step Synthesis

The quantified nucleophilicity reduction (ΔN = −4.09 vs. 4-aminopyridine) [1] enables chemoselective reaction design wherein the 4-amino group of the dibromo compound can be selectively acylated or alkylated in the presence of more nucleophilic amine substrates. This property is leveraged in the synthesis of Desmopyridine natural product intermediates, where the attenuated amine reactivity prevents unwanted side reactions during the bromine displacement steps [2]. The significantly higher melting point (166–170 °C vs. 103–107 °C for the 2-amino isomer) [3] further facilitates purification of intermediates by crystallization.

Halogen-Metal Exchange and Directed Ortho-Metalation Chemistry

The 4-amino group serves as a directing group for regioselective lithiation or magnesiation at positions adjacent to the bromine substituents, enabling further diversification. The combination of a directing amino group with two bromine atoms—each capable of independent halogen-metal exchange or cross-coupling—creates a versatile trifunctional scaffold. The purity specification of ≥98.0% (GC) available from major suppliers [1] ensures that halogen-metal exchange reactions proceed without interference from dehalogenated impurities that could compromise stoichiometric control.

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